

# Application Notes and Protocols for GSK1820795A Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK1820795A |           |
| Cat. No.:            | B10857743   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**GSK1820795A** is a potent and selective antagonist of the human G-protein coupled receptor 132 (hGPR132a), also known as G2A.[1] In addition to its primary target, **GSK1820795A**, a telmisartan analog, also functions as a partial agonist for the peroxisome proliferator-activated receptor-gamma (PPARy) and an antagonist of the angiotensin II type 1 (AT1) receptor.[1] This multifaceted pharmacological profile makes **GSK1820795A** a valuable tool for studying the physiological roles of these receptors and a potential starting point for the development of new therapeutics.

These application notes provide an overview of the cellular assays used to characterize the activity of **GSK1820795A**, including detailed protocols and quantitative data to guide researchers in their experimental design.

### **Data Presentation**

The following tables summarize the in vitro cellular activities of **GSK1820795A** across its known targets.

Table 1: Antagonistic Activity of **GSK1820795A** on hGPR132a



| Target   | Assay Type               | Cell Line | Measured<br>Parameter | Value (μM) |
|----------|--------------------------|-----------|-----------------------|------------|
| hGPR132a | Functional<br>Antagonism | Yeast     | IC50                  | 0.006      |

Table 2: Partial Agonist Activity of **GSK1820795A** on PPARy

| Target      | Assay Type      | Cell Line | Measured<br>Parameter | Value (μM) |
|-------------|-----------------|-----------|-----------------------|------------|
| Human PPARy | Transactivation | СНО       | EC50                  | 0.25       |
| Mouse PPARy | Transactivation | CV-1      | EC50                  | 0.27       |

Table 3: Antagonistic Activity of GSK1820795A on Angiotensin II AT1 Receptor

| Target                                  | Assay Type               | Cell Line | Measured<br>Parameter | Value |
|-----------------------------------------|--------------------------|-----------|-----------------------|-------|
| Human<br>Angiotensin II<br>AT1 Receptor | Functional<br>Antagonism | СНО       | pIC50                 | 8.2   |

# Signaling Pathways and Experimental Workflows GPR132a Signaling and Antagonism by GSK1820795A





Click to download full resolution via product page

# Experimental Workflow for GPR132a Yeast-Based Antagonist Assay





Click to download full resolution via product page



## Experimental Protocols hGPR132a Antagonist Assay (Yeast-Based)

This protocol is adapted from methods used to characterize GPR132a antagonists.[1]

Objective: To determine the concentration-dependent inhibition of GPR132a agonist-induced yeast growth by **GSK1820795A**.

#### Materials:

- Yeast strain engineered to express hGPR132a and a reporter gene (e.g., HIS3 or lacZ) linked to the pheromone response pathway.
- Appropriate yeast growth medium (e.g., selective synthetic defined medium).
- GPR132a agonist (e.g., N-Palmitoylglycine (NPGly) or N-Linoleoylglycine (NLGly)).
- GSK1820795A.
- 96-well microplates.
- Plate reader for measuring optical density (OD).

#### Procedure:

- Yeast Culture: Inoculate the hGPR132a-expressing yeast strain into the appropriate liquid medium and grow overnight at 30°C with shaking.
- Cell Plating: Dilute the overnight culture to a starting OD600 of approximately 0.1 in fresh medium. Dispense the diluted yeast culture into 96-well plates.
- Compound Preparation: Prepare a serial dilution of GSK1820795A in the appropriate solvent (e.g., DMSO). Also, prepare a fixed concentration of the GPR132a agonist (typically at its EC50 or EC80 concentration).
- Compound Addition: Add the diluted GSK1820795A to the wells containing the yeast cells.
   Subsequently, add the GPR132a agonist to all wells except for the negative control. Include vehicle controls for both the antagonist and agonist.



- Incubation: Incubate the plates at 30°C for 24-48 hours.
- Data Acquisition: Measure the optical density at 600 nm (OD600) using a microplate reader to determine yeast growth.
- Data Analysis: Normalize the data to the controls. Plot the percentage of inhibition against
  the logarithm of the GSK1820795A concentration and fit the data to a four-parameter logistic
  equation to determine the IC50 value.

## **PPARy Partial Agonist Transactivation Assay**

This protocol describes a luciferase reporter gene assay to measure the partial agonist activity of **GSK1820795A** on PPARy.

Objective: To quantify the dose-dependent activation of PPARy by GSK1820795A.

#### Materials:

- Mammalian cell line (e.g., CHO, CV-1, or HEK293) suitable for transfection.
- Expression vector for human or mouse PPARy.
- Luciferase reporter vector containing PPAR response elements (PPREs).
- A control vector for normalization (e.g., expressing Renilla luciferase).
- Transfection reagent.
- Cell culture medium and supplements.
- GSK1820795A.
- A full PPARy agonist as a positive control (e.g., Rosiglitazone).
- 96-well white, opaque microplates.
- Luciferase assay reagent.
- Luminometer.



#### Procedure:

- Cell Seeding: Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.
- Transfection: Co-transfect the cells with the PPARy expression vector, the PPRE-luciferase reporter vector, and the control vector using a suitable transfection reagent according to the manufacturer's protocol.
- Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of GSK1820795A or the positive control (Rosiglitazone). Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for another 24 hours.
- Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities
  using a dual-luciferase reporter assay system according to the manufacturer's instructions.
- Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value and the maximum efficacy relative to the full agonist.

### **Angiotensin II AT1 Receptor Antagonist Assay**

This protocol outlines a method to assess the antagonistic activity of **GSK1820795A** on the AT1 receptor using a luciferase reporter assay.

Objective: To determine the inhibitory effect of **GSK1820795A** on Angiotensin II-induced AT1 receptor activation.

#### Materials:

- CHO cell line stably expressing the human angiotensin AT1 receptor and a luciferase reporter gene under the control of an NFAT-responsive promoter.
- Cell culture medium and supplements.



- Angiotensin II.
- GSK1820795A.
- 96-well white, opaque microplates.
- Luciferase assay reagent (e.g., Bright-Glo™).
- · Luminometer.

#### Procedure:

- Cell Plating: Seed the stable CHO cell line into 96-well plates and allow them to adhere.
- Compound Pre-incubation: Treat the cells with serial dilutions of GSK1820795A and incubate for a defined period (e.g., 1 hour).
- Agonist Stimulation: Add Angiotensin II at a concentration that elicits a submaximal response (e.g., EC80) to the wells, except for the negative control.
- Incubation: Incubate the plates for an appropriate time to allow for reporter gene expression (e.g., 18 hours).
- Luminescence Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.
- Data Analysis: Calculate the percentage of inhibition for each concentration of GSK1820795A. Plot the percentage of inhibition against the logarithm of the GSK1820795A concentration and fit the data to determine the IC50, from which the pIC50 can be calculated.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK1820795A Cellular Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857743#gsk1820795a-cellular-assay-protocol]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com